molecular formula C6H11F3N2O B1491461 1-Amino-4-(trifluoromethyl)piperidin-4-ol CAS No. 1862838-27-4

1-Amino-4-(trifluoromethyl)piperidin-4-ol

Cat. No. B1491461
CAS RN: 1862838-27-4
M. Wt: 184.16 g/mol
InChI Key: AZHMYLZHZVHJFQ-UHFFFAOYSA-N
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Description

“1-Amino-4-(trifluoromethyl)piperidin-4-ol” is a chemical compound with the molecular formula C6H11F3N2O. It’s a piperidine derivative, which is a class of organic compounds that play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The specific synthesis process for “1-Amino-4-(trifluoromethyl)piperidin-4-ol” isn’t readily available in the searched resources.


Molecular Structure Analysis

The molecular structure of “1-Amino-4-(trifluoromethyl)piperidin-4-ol” consists of a six-membered piperidine ring with a trifluoromethyl group and a hydroxyl group attached to the same carbon atom, and an amino group attached to a different carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-4-(trifluoromethyl)piperidin-4-ol” aren’t fully detailed in the searched resources. It’s a solid compound with a molecular weight of 184.16 g/mol.

Scientific Research Applications

Fluorescence Probes

A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group into a 7-nitrobenzoxadiazole (NBD) fluorophore. This probe was designed for the cyclic detection of ClO(-)/AA redox cycles in aqueous solutions and living HeLa cells, demonstrating the potential of such compounds in biological imaging and redox cycle monitoring Wang, J., Ni, Y., & Shao, S. (2016). Talanta.

Synthesis of Piperidine Alkaloids Analogues

Bariau et al. (2006) described the highly diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids from 2-trifluoromethyl keto-protected 4-piperidones. This work highlights the versatile application of trifluoromethylated piperidine compounds in synthesizing complex organic molecules, potentially useful in pharmaceuticals and agrochemicals Bariau, A., Jatoi, W. B., Calinaud, P., Troin, Y., & Canet, J. (2006). European Journal of Organic Chemistry.

Nucleophilic Ring-Opening Reactions

Scheunemann et al. (2011) investigated nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines, leading to the synthesis of 3-amino-piperidin-4-ols. This study presents a method for the efficient synthesis of piperidine derivatives, which could be valuable intermediates in the synthesis of pharmaceuticals Scheunemann, M., Hennig, L., Funke, U., & Steinbach, J. (2011). Tetrahedron.

Crystal Structure Analysis

Żesławska et al. (2020) conducted a study on the crystal structures of 1-(phenoxyethyl)piperidin-4-ol derivatives to understand their geometric and intermolecular interactions, which are crucial for designing new anticonvulsant drugs. The research provides insights into how minor modifications in molecular structures can significantly affect the properties and interactions of these compounds Żesławska, E., Kalinowska-Tłuścik, J., Nitek, W., Marona, H., & Waszkielewicz, A. (2020). Acta Crystallographica. Section C, Structural Chemistry.

Growth Stimulating Activity

Kishibayev et al. (2019) explored the synthesis and application of a plant growth stimulator based on 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol. This work demonstrates the potential agricultural applications of piperidine derivatives in enhancing crop growth and productivity Kishibayev, K. K., Serikovich Assylhanov, Z., Markina, D., Nechipurenko, S., Atchabarova, A., Tokpayev, R. R., Yefremov, S. A., Kalugin, S., Russinov, V. L., & Kishibayev, K. O. (2019). Studia Universitatis Babeș-Bolyai Chemia.

Safety and Hazards

“1-Amino-4-(trifluoromethyl)piperidin-4-ol” may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-amino-4-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)1-3-11(10)4-2-5/h12H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHMYLZHZVHJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-(trifluoromethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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